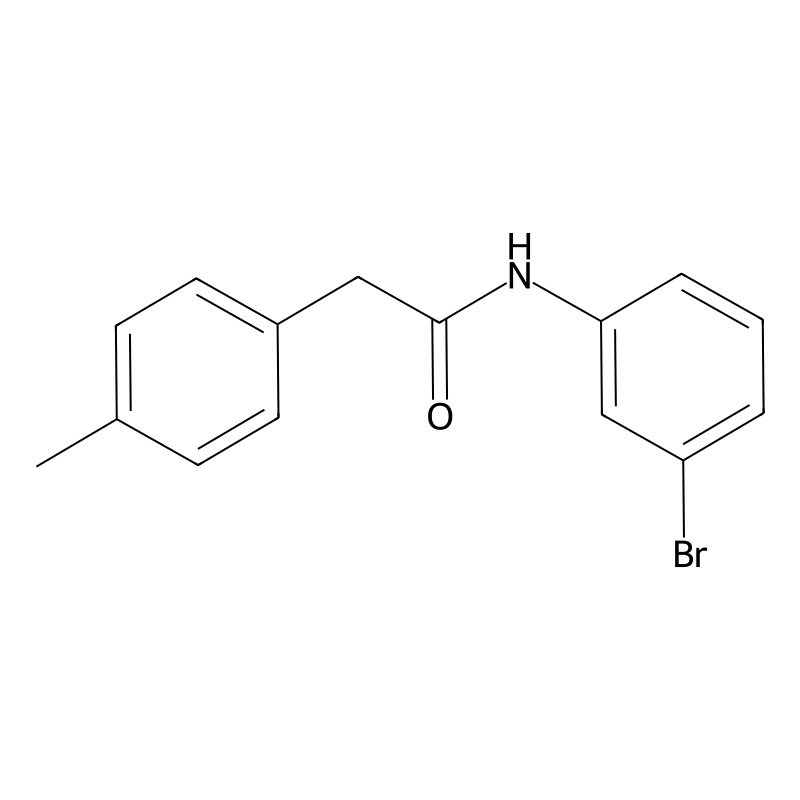

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is an organic compound classified as an aromatic amide. It features a bromine atom substituted on the phenyl ring at the meta position and a 4-methylphenyl group attached to the acetamide moiety. Its molecular formula is and it has a molecular weight of approximately 305.20 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

- Oxidation: The compound can be oxidized to form N-oxide derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The amide group can be reduced to form the corresponding amine, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The bromine atom may be substituted with other nucleophiles such as hydroxyl or amino groups under basic conditions, leading to products like N-(3-hydroxyphenyl)-2-(4-methylphenyl)acetamide or N-(3-aminophenyl)-2-(4-methylphenyl)acetamide.

Research indicates that compounds similar to N-(3-bromophenyl)-2-(4-methylphenyl)acetamide exhibit significant biological activities, particularly in the realm of medicinal chemistry. Specifically, derivatives of acetamides with bromophenyl substitutions have shown potential as anti-HIV agents and in the inhibition of various enzymes . The unique substitution pattern of this compound could influence its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide typically involves:

- Starting Materials: The reaction begins with 3-bromoaniline and 4-methylbenzoyl chloride.

- Reaction Conditions: These reactants are combined in the presence of a base such as triethylamine in an organic solvent like dichloromethane under reflux conditions.

- Purification: The resulting product is purified through recrystallization or column chromatography.

On an industrial scale, continuous flow reactors may be employed to enhance mixing and heat transfer, improving yield and consistency.

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in designing inhibitors for specific biological targets.

- Chemical Industry: It is utilized in producing specialty chemicals and materials with tailored properties.

Studies investigating the interactions of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide with biological targets are essential for understanding its mechanisms of action. Potential interactions include enzyme inhibition and protein-ligand binding studies, which can elucidate its role in biological systems and therapeutic applications .

Several compounds share structural similarities with N-(3-bromophenyl)-2-(4-methylphenyl)acetamide, each exhibiting unique properties:

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| N-(4-bromophenyl)-2-(4-methylphenyl)acetamide | Similar acetamide structure | Different substitution pattern may influence reactivity |

| N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide | Contains a fluorine atom | Enhanced stability and potential biological activity |

| N-(3-nitrophenyl)-2-(4-methylphenyl)acetamide | Contains a nitro group | Potential for different electronic properties affecting reactivity |

| 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide | Contains difluorophenyl group | Structural variations leading to distinct physical properties |

These compounds highlight the versatility and potential applications of aromatic amides in medicinal chemistry, emphasizing the importance of substituent effects on their biological activities and chemical reactivities.